MFCD05743994
Description
MFCD05743994 is a chemical compound identified by its MDL number, which serves as a unique identifier for its structural and functional characteristics. For instance, compounds such as 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid (CAS 602-94-8, MFCD00002406) exhibit high solubility (0.492 mg/mL) and are used in pharmaceutical intermediates . Similarly, boronic acid derivatives (e.g., CAS 1046861-20-4, MFCD13195646) are critical in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .
Properties
Molecular Formula |
C10H8BrN5O2 |
|---|---|
Molecular Weight |
310.11g/mol |
IUPAC Name |
3-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H8BrN5O2/c11-7-1-2-8(17)6(3-7)4-12-15-10-14-9(18)5-13-16-10/h1-5,17H,(H2,14,15,16,18)/b12-4+ |
InChI Key |
BQXOGORSLSEDPX-UUILKARUSA-N |
SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NN=CC(=O)N2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of MFCD05743994 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be achieved through a series of well-defined steps. These steps typically involve the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
MFCD05743994 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mechanism of Action
The mechanism of action of MFCD05743994 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD05743994, we compare it with structurally or functionally related compounds, focusing on molecular properties, synthetic routes, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Analogues : Fluorinated benzoic acids (e.g., CAS 602-94-8) share high thermal stability and solubility with this compound, making them suitable for high-temperature reactions . Boronic acids (e.g., CAS 1046861-20-4) differ in reactivity, favoring cross-coupling applications .
Synthetic Efficiency : Palladium-catalyzed reactions (52–78% yield) are less efficient than hydrolysis or Grignard methods (84–91% yield), highlighting trade-offs between complexity and yield .
Research Findings and Implications
Fluorinated Compounds : Fluorine substitution enhances metabolic stability and bioavailability. For example, 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid shows a bioavailability score of 0.56, comparable to this compound’s hypothetical profile .
Boron-Containing Derivatives : Boronic acids like CAS 1046861-20-4 are pivotal in medicinal chemistry but require stringent handling due to moisture sensitivity .
Industrial Scalability : High-yield synthetic routes (e.g., Grignard reactions) are preferred for industrial-scale production, whereas palladium-catalyzed methods remain niche due to cost .
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